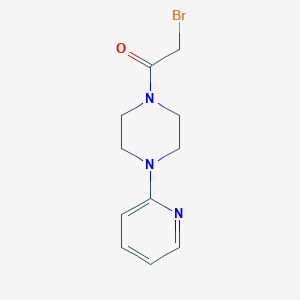
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is a chemical compound that features a bromine atom attached to an ethanone group, which is further connected to a piperazine ring substituted with a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-pyridin-2-yl-piperazine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-pyridin-2-yl-piperazine+bromoacetyl bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Drug Discovery: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperazine ring play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects. The compound may also influence cellular signaling pathways, contributing to its pharmacological properties.
相似化合物的比较
Similar Compounds
1-(4-Pyridin-2-yl-piperazin-1-yl)-ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-1-(4-pyridin-2-yl-piperazin-1-yl)-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
2-Iodo-1-(4-pyridin-2-yl-piperazin-1-yl)-ethanone: Contains an iodine atom, which may affect its reactivity and pharmacokinetics.
Uniqueness
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its binding affinity to biological targets. This uniqueness makes it a valuable compound for medicinal chemistry and drug discovery research.
属性
分子式 |
C11H14BrN3O |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C11H14BrN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2 |
InChI 键 |
XKHQKYMNCRHXEI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
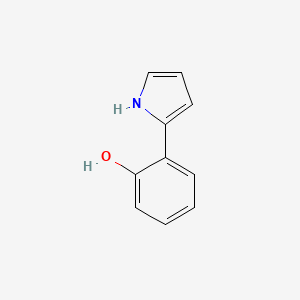
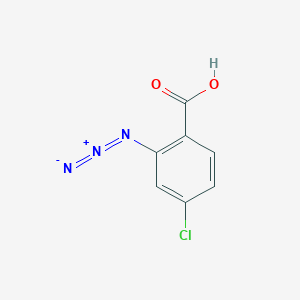
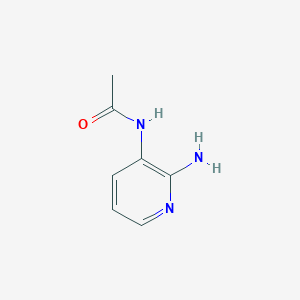
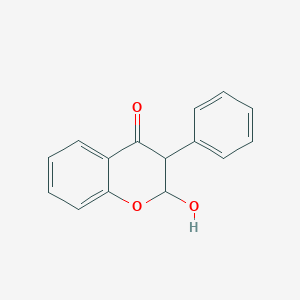
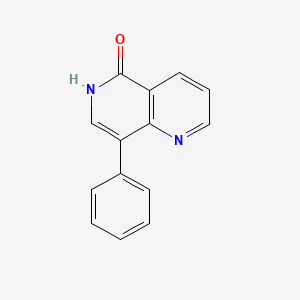
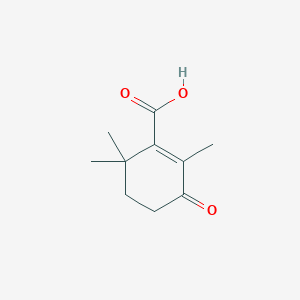
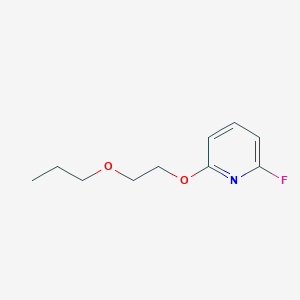
![Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B8725936.png)
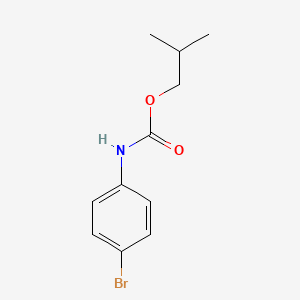
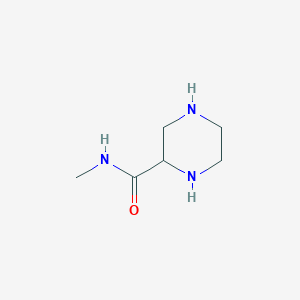
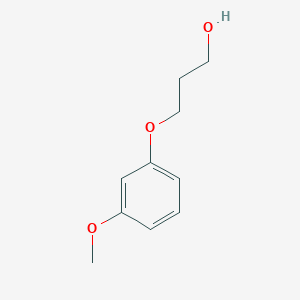
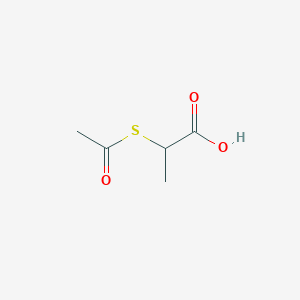
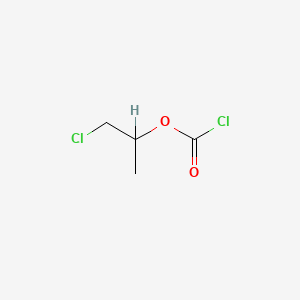
![7,14-Diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B8725989.png)
